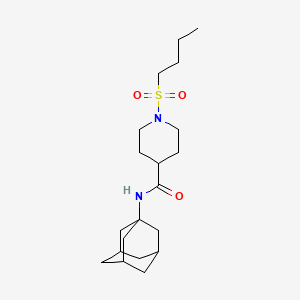
N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide: is a compound that features an adamantane moiety, a piperidine ring, and a butylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with butylsulfonyl chloride to form N-(1-adamantyl)-butylsulfonamide. This intermediate is further reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antiviral and antibacterial properties. The adamantane moiety is known to enhance the lipophilicity and stability of drugs, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other adamantane derivatives that may lack this functional group .
Properties
IUPAC Name |
N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-2-3-8-26(24,25)22-6-4-18(5-7-22)19(23)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,2-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOMPKKGXZIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-2-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5483301.png)
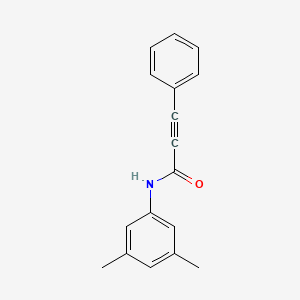
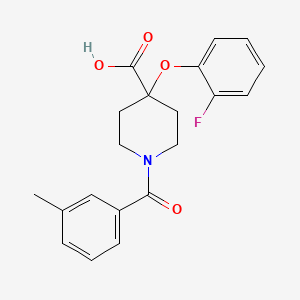
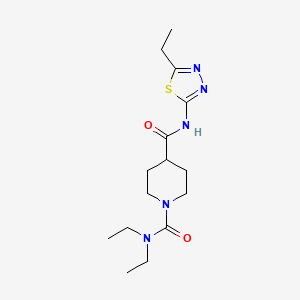
![2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5483342.png)
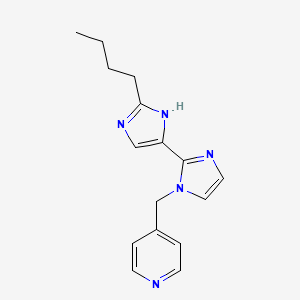
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)
![(2E)-2-(furan-3-ylmethylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B5483361.png)
![methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5483365.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5483373.png)
![2-{1-[3-(2-pyridinyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5483377.png)
![1-[5-[(2-Chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B5483390.png)
![2-imino-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5483397.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenol](/img/structure/B5483398.png)
